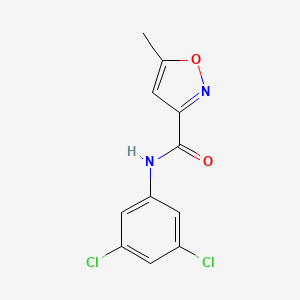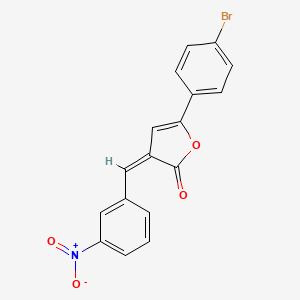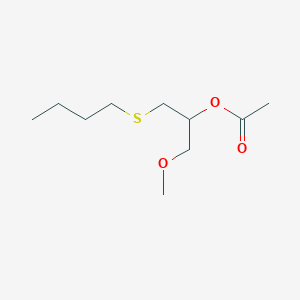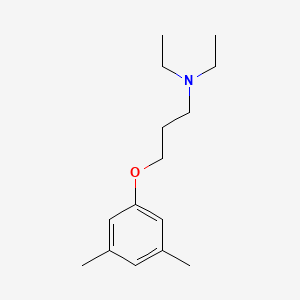
N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide, also known as A-841720, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoxazole carboxamides, which have been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Medicine: Antimycobacterial Efficacy
N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide: has been studied for its potential as an antimycobacterial agent. Research indicates that derivatives of this compound can disrupt mycobacterial energetics, making it a candidate for adjuvant therapies in tuberculosis treatment . These compounds may work as efflux inhibitors, slowing down the emergence of drug resistance and potentially shortening treatment duration.
Agriculture: Fungicide Development
In agriculture, similar compounds have been developed as fungicides. For instance, N-(3,5-dichlorophenyl)succinimide , a related compound, was initially developed as an agricultural fungicide . Although its use has been limited due to potential toxicity, the structure-activity relationship of such compounds continues to be of interest for developing safer and more effective fungicides.
Environmental Impact: Biodegradability and Toxicity
The environmental impact of these compounds is significant, particularly concerning their biodegradability and potential toxicity. Studies have shown that related compounds like N-(3,5-dichlorophenyl)succinimide are metabolized into various products, suggesting they are biodegradable and unlikely to leave persistent residues in animals . However, their metabolism has also been linked to nephrotoxicity, which is a concern for environmental health.
Biotechnology: Metabolic Pathway Analysis
In biotechnology research, the metabolism of N-(3,5-dichlorophenyl)-related compounds has been extensively studied. These studies provide insights into the metabolic pathways and the role of enzymes like arylamidase-type hydrolase in the degradation process . Understanding these pathways is crucial for developing biotechnological applications, such as bioremediation strategies.
Material Science: Structural Analysis
Material science research has utilized compounds like N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide for structural analysis. For example, the crystal structure of related compounds has been determined using single-crystal X-ray diffraction methods, which can inform the design of new materials with desired properties .
Industrial Applications: Chemical Synthesis
In industrial applications, the chemical structure of N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide and its derivatives are of interest for chemical synthesis processes. They can be used as intermediates in the synthesis of more complex organic compounds, which are essential in various chemical industries .
Wirkmechanismus
Target of Action
Similar compounds have been reported to affect mycobacterial energetics , suggesting that this compound might also interact with enzymes or proteins involved in energy metabolism in bacteria.
Biochemical Pathways
Based on the reported effects on mycobacterial energetics , it can be inferred that the compound might interfere with the energy metabolism pathways in bacteria.
Result of Action
Similar compounds have been reported to cause unusual swelling of hyphae and shortening of their internodes at sublethal concentrations, and bursting cells at lethal concentrations . This suggests that N-(3,5-dichlorophenyl)-5-methyl-3-isoxazolecarboxamide might have similar effects.
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of similar compounds .
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-2-10(15-17-6)11(16)14-9-4-7(12)3-8(13)5-9/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINZYHTTXJHGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5215535.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)
![2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B5215544.png)
![1-(3-methoxybenzyl)-4-{[2-(methylamino)-3-pyridinyl]carbonyl}-2-piperazinone trifluoroacetate](/img/structure/B5215556.png)
![3-(4-{4-[4-(dimethylamino)phenyl]-1,3-butadien-1-yl}-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B5215557.png)
![N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5215561.png)




![N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5215609.png)
![1-(3-chlorophenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B5215610.png)

![3,3-dimethyl-11-(1-methyl-1H-pyrrol-2-yl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5215623.png)